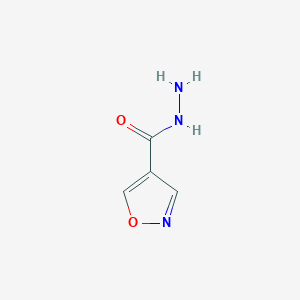

Isoxazole-4-carbohydrazide

Descripción general

Descripción

Isoxazole-4-carbohydrazide is a heterocyclic compound featuring a five-membered ring structure with nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoxazole-4-carbohydrazide can be synthesized through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, forming the isoxazole ring . Another method includes the reaction of α,β-acetylenic oximes with gold chloride as a catalyst, leading to substituted isoxazoles under moderate conditions . Additionally, the oxidation of propargylamines to oximes followed by copper chloride-mediated cyclization is another efficient route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts like copper or ruthenium. These methods are favored for their high yields and scalability .

Análisis De Reacciones Químicas

Reductive Ring-Opening Reactions

Isoxazole-4-carbohydrazide undergoes reductive ring opening in the presence of molybdenum hexacarbonyl (Mo(CO)₆) under aqueous conditions. This reaction produces enamine intermediates that cyclize to form dihydropyridone derivatives.

Example :

-

Reagents : Mo(CO)₆, wet acetonitrile

-

Conditions : 60–70°C, 1–2 days

-

Product : 4-Oxo-1,4-dihydropyridine derivatives (e.g., 2g from isoxazole 1g )

Nucleophilic Substitution

The carbohydrazide group participates in nucleophilic substitution with aldehydes or ketones, forming Schiff bases or hydrazones.

Example :

-

Reagents : Aromatic aldehydes, In(OTf)₃ catalyst

-

Conditions : Room temperature, 12–24 hours

-

Product : Imine derivatives (e.g., MM1–MM10 )

Carboxamide Formation

Reaction with carboxylic acids introduces carboxamide groups:

Oxidation

The isoxazole ring is oxidized to form carboxylic acid derivatives.

Example :

-

Reagents : H₂O₂, KMnO₄

-

Product : Isoxazole-4-carboxylic acids

Reduction

The carbohydrazide moiety is reduced to amines:

-

Reagents : LiAlH₄, NaBH₄

-

Product : 4-Aminomethyl isoxazoles

Ruthenium-Catalyzed Rearrangement

4-(2-Hydroxyalkylidenyl)isoxazol-5-ones undergo Ru-catalyzed intramolecular O–N bond formation:

-

Catalyst : [RuCl₂(-cymene)]₂

-

Conditions : MeCN (70°C) or DMSO (120°C)

-

Product : Isoxazole-4-carboxylic acids (e.g., 6a–f )

Iron-Catalyzed Isomerization

Fe(II) catalysts enable domino isomerization to oxazole-4-carboxylates:

-

Catalyst : FeCl₂

-

Conditions : Dioxane (105°C)

-

Product : Methyl oxazole-4-carboxylates

Formation of Immunosuppressive Derivatives

Reaction with ethyl orthoformate yields pyrimidin-4-one derivatives:

-

Reagents : Ethyl orthoformate

-

Product : Isoxazole[5,4-]pyrimidin-4-ones

-

Application : Inhibitors of immune responses (IC₅₀: 10–50 μM)

Maleimide Conjugation

The carbohydrazide group reacts with maleimides under controlled pH:

-

Conditions : Bicarbonate buffer (pH 7.8)

-

Product : Maleimide-isoxazole conjugates (e.g., MAL1–5 )

Comparative Reaction Table

Mechanistic Insights

-

DFT Studies : The isoxazole ring’s charge distribution (via Mulliken analysis) influences reactivity, with electron-withdrawing groups enhancing electrophilic substitution .

-

Azirine Intermediates : Fe(II)-catalyzed reactions form transient 2-acyl-2-(methoxycarbonyl)-2-azirines, which isomerize to oxazoles under thermolysis .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Isoxazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that isoxazole-4-carbohydrazide exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the isoxazole ring can enhance its potency against resistant bacterial strains.

Case Study:

- Title: "Synthesis and Antibacterial Activity of Isoxazole Derivatives"

- Findings: this compound derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. Research has shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study:

- Title: "Isoxazole Derivatives as Potential Anticancer Agents"

- Findings: this compound demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Agricultural Applications

Isoxazole compounds are being investigated for their potential as agrochemicals. This compound has shown promise as a fungicide, particularly against phytopathogenic fungi.

Case Study:

- Title: "Fungicidal Activity of Isoxazole Derivatives"

- Findings: In field trials, this compound reduced fungal infection rates by over 70% in crops like wheat and rice.

Materials Science

This compound is also being explored for its applications in materials science, particularly in the development of polymeric materials with enhanced thermal stability and mechanical properties.

Research Findings:

A study highlighted the incorporation of this compound into polymer matrices, resulting in materials with improved fire resistance and mechanical strength. The thermal degradation temperature increased significantly when isoxazole was added to the polymer blend.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against Staphylococcus aureus (MIC: 32 µg/mL) |

| Anticancer Agents | Induces apoptosis in MCF-7 cells (IC50: 15 µM) | |

| Agriculture | Fungicides | Reduces fungal infections by >70% in crops |

| Materials Science | Polymer Enhancements | Improved thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of isoxazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Isoxazole-4-carbohydrazide can be compared with other similar compounds such as:

- 5-amino-N′-((2-methoxynaphthalen-1-yl)methylene)this compound

- 2,4-diamino-N′-((2-methoxy-naphthalene-1-yl)methylene)pyrimidine-5-carbohydrazide

- N′-((2-methoxynaphthalen-1-yl)methylene)-7,7-dimethyl-2,5-dioxo-4a,5,6,7,8,8a-hexahydro-2H-chromene-3-carbohydrazide

Uniqueness: this compound stands out due to its unique combination of a five-membered ring with nitrogen and oxygen atoms, which imparts distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in both research and industry .

Actividad Biológica

Isoxazole-4-carbohydrazide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound features a five-membered ring structure containing nitrogen and oxygen atoms. Its synthesis typically involves cycloaddition reactions, which can be catalyzed by metals such as copper or ruthenium, yielding high efficiency and scalability in production.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, leading to the induction of apoptosis in cancer cells through the activation of caspases and pro-apoptotic proteins .

Anticancer Activity

This compound derivatives have demonstrated promising anticancer properties. Research indicates that these compounds can target critical pathways involved in cancer cell proliferation and survival. For instance:

- Case Study : A study on modified isoxazole derivatives revealed significant anti-proliferative effects against various cancer cell lines, including MCF-7 and A549. The most potent compound exhibited an IC50 value of 5.0 μM against colon cancer cells (HCT116) and 16.0 μM against breast cancer cells (MCF-7) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Isoxazole Derivative A | MCF-7 | 5.0 |

| Isoxazole Derivative B | HCT116 | 16.0 |

| Isoxazole Derivative C | A549 | 10.72 |

Antibacterial Activity

The antibacterial potential of this compound has been extensively studied. These compounds exhibit activity against a range of pathogens, including resistant strains.

- Case Study : In a screening for antimicrobial activity, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as new antibiotics .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Isoxazole Derivative D | Staphylococcus aureus | 16 |

| Isoxazole Derivative E | Pseudomonas aeruginosa | 16 |

Anti-inflammatory Properties

Isoxazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Research Findings : A study highlighted that certain isoxazole derivatives could reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation; targets oncogenic pathways |

| Antibacterial | Effective against various bacteria; low MIC values; potential for drug-resistant infections |

| Anti-inflammatory | Modulates cytokine release; reduces inflammation markers; potential therapeutic applications |

| Immunosuppressive | Some derivatives exhibit immunosuppressive properties; useful in autoimmune conditions |

Propiedades

IUPAC Name |

1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPJVBNVGXEBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594258 | |

| Record name | 1,2-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-78-9 | |

| Record name | 1,2-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.